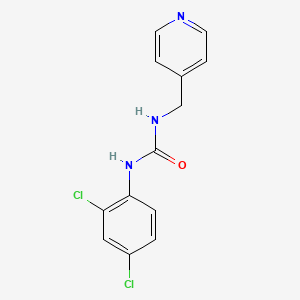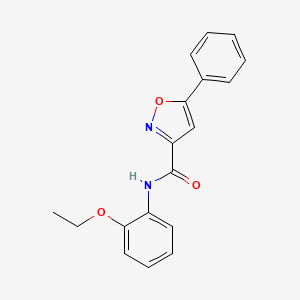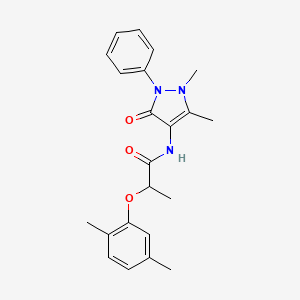![molecular formula C14H9N5OS B4599703 2',6'-diamino-2-oxo-1,2-dihydrospiro[indole-3,4'-thiopyran]-3',5'-dicarbonitrile](/img/structure/B4599703.png)
2',6'-diamino-2-oxo-1,2-dihydrospiro[indole-3,4'-thiopyran]-3',5'-dicarbonitrile
Vue d'ensemble
Description
2’,6’-diamino-2-oxo-1,2-dihydrospiro[indole-3,4’-thiopyran]-3’,5’-dicarbonitrile is a complex organic compound featuring a spiro structure, which is a unique arrangement where two rings share a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-diamino-2-oxo-1,2-dihydrospiro[indole-3,4’-thiopyran]-3’,5’-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiophenol with isatin derivatives in the presence of a base can lead to the formation of the spiro[indole-thiopyran] core .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2’,6’-diamino-2-oxo-1,2-dihydrospiro[indole-3,4’-thiopyran]-3’,5’-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
2’,6’-diamino-2-oxo-1,2-dihydrospiro[indole-3,4’-thiopyran]-3’,5’-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action for 2’,6’-diamino-2-oxo-1,2-dihydrospiro[indole-3,4’-thiopyran]-3’,5’-dicarbonitrile involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2’-oxo-1’,2’-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarbonitrile
- 6’-amino-5’-cyano-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyridine]-3’-carboxamides
Uniqueness
2’,6’-diamino-2-oxo-1,2-dihydrospiro[indole-3,4’-thiopyran]-3’,5’-dicarbonitrile is unique due to its spiro structure and the presence of both amino and cyano groups, which provide diverse reactivity and potential for various applications .
Propriétés
IUPAC Name |
2',6'-diamino-2-oxospiro[1H-indole-3,4'-thiopyran]-3',5'-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5OS/c15-5-8-11(17)21-12(18)9(6-16)14(8)7-3-1-2-4-10(7)19-13(14)20/h1-4H,17-18H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVRPDNGOIQQHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3(C(=C(SC(=C3C#N)N)N)C#N)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-benzylsulfanyl-5,14,14-trimethyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B4599655.png)
![5-({3-[(3-Nitrophenyl)carbamoyl]thiophen-2-yl}amino)-5-oxopentanoic acid](/img/structure/B4599662.png)
![4-(2-furyl)-6-(trifluoromethyl)-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B4599668.png)
![2-chloro-N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-5-iodobenzamide](/img/structure/B4599672.png)
![2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-4-quinolinecarboxamide](/img/structure/B4599678.png)
![3-BENZYL-5-((E)-1-{3-[(3,5-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE](/img/structure/B4599699.png)
![Methyl 5-bromo-2-[(cyclohexylcarbamoyl)amino]benzoate](/img/structure/B4599700.png)
![5-chloro-N-(3-{N-[(4-nitrophenyl)acetyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4599708.png)
![N-[(1R,2S)-2-methylcyclohexyl]-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B4599716.png)
![N-tert-butyl-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4599720.png)



